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Compound of Interest

Compound Name: 6H05 trifluoroacetate

Cat. No.: B1574243

Get Quote

Abstract & Scientific Context
The presentation of drug-modified peptides by MHC class I molecules is a critical area of study

in immuno-oncology and drug hypersensitivity. 6H05 trifluoroacetate is a potent, covalent

inhibitor that binds the Switch-II pocket of KRAS(G12C) via a reactive acrylamide warhead

targeting Cysteine-12.

Recent investigations (e.g., Zhang et al., patent literature) suggest that proteolytic fragments of

drug-covalently-modified proteins can be presented by MHC molecules, creating "drug-

neoantigens." While HLA-E typically binds the leader peptide VL9 (VMAPRTLLL), it possesses

plasticity allowing it to bind pathogen-derived peptides and potentially drug-modified

conjugates.

The Challenge: Refolding HLA-E with 6H05 is technically demanding due to:

Hydrophobicity: 6H05 is highly hydrophobic, leading to precipitation in aqueous refolding

buffers.

Reactivity: 6H05 contains an electrophilic acrylamide group. Adding free 6H05 to a refolding

mix containing reduced HLA-E heavy chain (which requires free cysteines to form native
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disulfide bonds) will likely result in non-specific alkylation of the heavy chain, preventing

correct folding.

Core Directive: This protocol implements a Pre-Conjugation Strategy. You must covalently

attach 6H05 to your target Cysteine-containing peptide before the refolding step to ensure the

integrity of the HLA-E protein.

Experimental Workflow Diagrams
Figure 1: The Pre-Conjugation & Refolding Logic
This workflow prevents the electrophilic drug from destroying the HLA-E heavy chain during the

sensitive redox shuffling phase.
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Caption: Workflow segregating the drug-conjugation step from the protein refolding step to

protect HLA-E structural cysteines.

Materials & Preparation
A. Reagent Handling: 6H05 Trifluoroacetate

Solubility: 6H05 is a TFA salt.[1][2] It is soluble in organic solvents (DMSO, DMF) but

precipitates in water.

Stock Prep: Dissolve 6H05 TFA in 100% DMSO to a concentration of 20-50 mM. Store at

-80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acrylamide warhead.
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B. The Ligand: Pre-Conjugation Protocol (Mandatory)
Do not skip this. Adding free 6H05 to the refold buffer will alkylate HLA-E Cys residues.

Peptide Selection: Ensure your peptide has a Cysteine (e.g., a KRAS G12C 9-mer derived

sequence).

Reaction: Mix Peptide (1 mM) with 6H05 (1.5 mM) in Phosphate Buffer (pH 7.4) + 20%

Acetonitrile (to maintain solubility). Incubate 2-4 hours at RT.

Purification: Purify the conjugate via HPLC (C18 column) to remove excess free 6H05.

Lyophilize the conjugate.

Resuspension: Dissolve the purified 6H05-Peptide conjugate in 100% DMSO at 20 mg/mL.

C. Inclusion Body (IB) Preparation
HLA-E Heavy Chain (HC): Expressed in E. coli (BL21 DE3). Solubilize IBs in 8M Urea,

50mM Tris pH 8.0, 1mM DTT.

Beta-2 Microglobulin (b2m): Expressed in E. coli.[3][4] Solubilize in same buffer.

Quantification: Determine concentration via Bradford or A280 (using extinction coefficients).

Target 10-20 mg/mL.

Detailed Refolding Protocol
Phase 1: Buffer Preparation
The "Arginine Refolding" method is superior for hydrophobic complexes.
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Component Concentration Purpose

Tris-HCl 100 mM (pH 8.[5]0) Buffering agent.

L-Arginine 400 mM

Critical: Suppresses

hydrophobic aggregation of the

6H05 moiety and HC.

EDTA 2 mM
Prevents metalloprotease

activity and oxidation catalysis.

Oxidized Glutathione (GSSG) 0.5 mM
Promotes disulfide bond

formation.

Reduced Glutathione (GSH) 5.0 mM
Allows shuffling of mispaired

disulfides.

PMSF 0.2 mM Protease inhibitor (add fresh).

Note: Prepare 500 mL - 1 L of buffer. Cool to 4°C.[6]

Phase 2: Refolding Reaction (The "Pulse" Method)
Standard ratios: 1:2:10 (HC : b2m : Peptide).

Ligand Addition:

Add the 6H05-Peptide Conjugate (in DMSO) to the cold refolding buffer.

Target Concentration: 10 µM final concentration (approx. 5–10 mg depending on MW).

Caution: Ensure DMSO concentration does not exceed 1% in the final volume. Vortex

vigorously during addition to prevent local precipitation.

b2m Addition:

Inject soluble b2m into the refolding buffer.

Target: 2 µM final concentration.
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Stir for 30 minutes at 4°C.

HLA-E Heavy Chain Pulse (The Critical Step):

Do not add all HC at once. Use 3-4 "pulses" over 24 hours.

Pulse 1: Add HC to reach 0.25 µM. Inject slowly (dropwise) into the vortex of the stirring

buffer.[6]

Incubate: 6–8 hours at 4°C.[6]

Pulse 2: Add HC to reach 0.50 µM cumulative. Incubate 8 hours.

Pulse 3: Add HC to reach 0.75-1.0 µM cumulative.

Final Incubation: 24–48 hours at 4°C.

Phase 3: Concentration & Purification
Filtration: Filter the 500mL refolding mix through a 0.22 µm PES membrane to remove large

aggregates.

Concentration: Use a tangential flow filtration (TFF) system or stirred cell (Amicon) with a 10

kDa or 30 kDa cutoff. Concentrate down to ~5 mL.

Biotinylation (Optional): If your HC has a BirA tag, perform biotinylation now (add BirA

enzyme, ATP, Biotin, MgCl2) and incubate 4 hours at RT.

FPLC (Size Exclusion Chromatography):

Column: Superdex 200 Increase 10/300 GL (Cytiva).

Buffer: 20 mM Tris pH 8.0, 150 mM NaCl (HBS).

Run: Inject sample. Monitor A280.

Data Analysis & Validation
Expected Chromatogram (SEC)
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You will observe three distinct peaks.

Peak 1 (Void Volume, ~8-9 mL): Aggregates (Misfolded HC). Discard.

Peak 2 (~14-15 mL):Correctly Refolded HLA-E Complex (45 kDa).Collect.

Peak 3 (~18-20 mL): Excess b2m and free peptide.

Validation Assays
SDS-PAGE (Non-Reducing):

Boil sample without DTT/BME.

Success: You should see a distinct band shift or a clean band at ~45 kDa (Complex)

compared to reduced samples (32 kDa HC + 12 kDa b2m).

Thermal Shift Assay (DSF):

Incubate complex with SYPRO Orange.

Measure Tm. A stable HLA-E complex with a high-affinity ligand usually has a Tm > 45-

50°C.

Note: 6H05 is hydrophobic; if the complex is unstable, the dye will bind instantly at RT.

Troubleshooting (Mechanistic Causality)
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Observation Root Cause Corrective Action

Heavy precipitation upon

adding 6H05-Peptide

Hydrophobic collapse of the

drug moiety.

Increase L-Arginine to 0.8 M.

Ensure DMSO is <1%. Add

0.05% Tween-20 to the refold

buffer.

No Complex Peak (Only

Aggregates)

1. Alkylation of HC cysteines.2.

Peptide affinity is too low.

1. Verify Pre-Conjugation:

Ensure no free 6H05 is in the

mix.2. Use a "helper" peptide

(e.g., VL9) for exchange

assays if the drug-peptide is

weak.

Complex degrades during

concentration
Complex instability.

Do not concentrate too

aggressively. Add 10%

Glycerol to the final storage

buffer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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